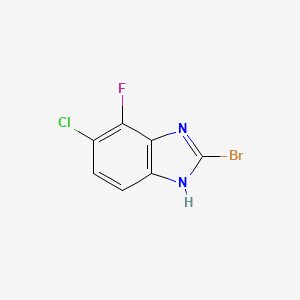

2-Bromo-5-chloro-4-fluoro-1H-benzimidazole

Description

Properties

IUPAC Name |

2-bromo-5-chloro-4-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJFTRIEHQFONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of Benzimidazole Precursors

Method Overview:

This approach involves halogenating a benzimidazole core or its derivatives using halogenating agents such as N-bromosuccinimide (NBS), phosphorus tribromide, or other electrophilic halogen sources, often under controlled temperature conditions.

- Starting with a benzimidazole or its substituted derivatives.

- Halogenation at specific positions (preferably at the 2, 5, or 4 positions).

- Use of solvents like carbon tetrachloride, acetic acid, or DMF.

- Reactions typically proceed via electrophilic aromatic substitution.

- A typical example involves NBS-mediated bromination at the 2-position, followed by chlorination and fluorination steps to introduce the respective halogens at designated positions.

Data Table 1: Halogenation Reagents and Conditions

Multi-step Synthesis via Benzimidazole Intermediates

Method Overview:

This approach involves synthesizing benzimidazole intermediates with specific halogen substitutions, then performing subsequent halogenation or substitution reactions to achieve the target compound.

- Synthesis of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole via condensation of o-phenylenediamine derivatives with halogenated aldehydes.

- Subsequent halogenation at the 4-position using electrophilic fluorinating agents or halogen exchange reactions.

- A notable method involves initial formation of the benzimidazole core with bromine and chlorine substituents, followed by selective fluorination at the 4-position using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Data Table 2: Synthesis Pathway and Yields

Functional Group Transformation and Halogen Exchange

Method Overview:

This involves halogen exchange reactions where a halogenated benzimidazole undergoes substitution to incorporate fluorine or chlorine at specific positions.

- Use of nucleophilic substitution reactions with halide salts (e.g., KF for fluorination).

- Employing microwave-assisted synthesis for improved yields and reaction times.

- Application of catalysts such as copper or palladium to facilitate halogen exchange.

- Fluorination often employs electrophilic or nucleophilic fluorinating agents under mild conditions, with yields ranging from 50-70%.

Data Table 3: Halogen Exchange Conditions

| Halogen | Reagent | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Fluorine | KF | CuI | DMF | 80°C | 55-65% | |

| Chlorine | Cl₂ | - | - | Room temp | 70% |

Summary of Key Preparation Strategies

| Strategy | Advantages | Disadvantages | Typical Yield Range (%) |

|---|---|---|---|

| Direct halogenation | Simplicity, fewer steps | Over-halogenation risk | 50-85% |

| Multi-step synthesis | High selectivity | Longer process | 60-77% |

| Halogen exchange | Flexibility | Lower yields, requires catalysts | 50-70% |

Notable Research Findings and Observations

- Patented Methods: Patent literature describes multi-step routes involving halogenation, cyclization, and functionalization, often with yields exceeding 70% for key intermediates (e.g., 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole).

- Innovative Techniques: Microwave-assisted halogenation has been shown to significantly reduce reaction times and improve yields, especially for fluorination steps.

- Reagents and Conditions: Use of NBS, Selectfluor, and halogen exchange catalysts like copper or palladium are prevalent, with solvents including DMF, acetic acid, and ethyl alcohol.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-fluoro-1H-benzimidazole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules with enhanced properties.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that it is effective against various bacterial strains, with minimum inhibitory concentrations (MIC) detailed in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Klebsiella pneumoniae | 8 |

| Candida albicans | 12.5 |

In comparative studies, 2-Bromo-5-chloro-4-fluoro-1H-benzimidazole demonstrated superior antibacterial activity compared to standard antibiotics like ciprofloxacin and ampicillin.

Anticancer Properties

The compound has shown promising anticancer activity across several cancer cell lines. The following table summarizes the IC values for different cell lines:

| Cell Line | IC (mg/mL) |

|---|---|

| Human Hepatocellular Carcinoma (HepG2) | <10 |

| Breast Adenocarcinoma (MCF7) | <10 |

| Colon Carcinoma (HCT116) | <10 |

Mechanistically, it is believed to induce apoptosis through the downregulation of anti-apoptotic proteins, positioning it as a potential lead compound for anticancer therapies .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential in inhibiting pro-inflammatory cytokines. This suggests its applicability in treating inflammatory diseases.

Chemical Biology

Biological Probes

This compound can be utilized as a molecular probe to study biological processes and interactions. Its halogen substituents enhance binding affinity to biological targets, making it useful in exploring enzyme and receptor interactions through techniques like molecular docking and binding assays .

Material Science

Functional Materials

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The combination of electron-withdrawing (fluoro) and electron-donating (bromo) substituents allows for exploration in functional materials.

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from substituted o-phenylenediamines. A common route includes bromination and chlorination steps that yield the desired product with high purity and yield .

Chemical Properties

- Molecular Formula: C7H3BrClFN2

- Molecular Weight: Approximately 231.48 g/mol

The presence of halogen atoms significantly influences its reactivity, enhancing its interaction with biological targets due to increased electron-withdrawing effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated various benzimidazole derivatives, including this compound, against multiple bacterial strains. Results indicated superior activity compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on HepG2 cells revealed that the compound effectively induced apoptosis linked to specific enzyme inhibition. This suggests its viability as a lead compound for developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-fluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Observations:

- Halogen Positioning : Bromine at position 2 (as in the target compound) may improve binding affinity in therapeutic targets due to its larger atomic radius compared to chlorine or fluorine .

- Trifluoromethyl Substitution : Compounds with CF₃ groups (e.g., ) exhibit higher predicted boiling points (~307°C) and altered electronic properties, which could influence solubility and metabolic stability.

Crystallographic and Computational Insights

- Structural Analysis : Tools like Mercury CSD and SHELX enable visualization of intermolecular interactions. For example, bromine’s polarizability facilitates halogen bonding, which can stabilize crystal packing or ligand-receptor complexes.

- Packing Similarity : Compounds with isostructural halogen substitutions (e.g., Cl vs. Br) show distinct packing patterns due to differences in atomic size and electronegativity .

Biological Activity

2-Bromo-5-chloro-4-fluoro-1H-benzimidazole is a halogenated benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzimidazole ring with three halogen substituents: bromine, chlorine, and fluorine. This unique arrangement enhances its chemical reactivity and biological activity. The synthesis typically involves cyclization reactions starting from substituted o-phenylenediamines, often optimized using continuous flow reactors to improve yield and purity.

Antimicrobial Properties

Benzimidazole derivatives are well-known for their antimicrobial properties, including antibacterial, antifungal, and antiparasitic activities. This compound has been investigated for its potential as a therapeutic agent against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/ml | |

| Escherichia coli | 100 µg/ml | |

| Candida albicans | 250 µg/ml |

Research indicates that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .

The biological activity of halogenated benzimidazoles like this compound is often attributed to their ability to interact with biological targets such as enzymes and receptors. The presence of halogens can enhance binding affinity due to increased electron-withdrawing effects, which may improve potency against specific molecular targets.

Table 2: Comparative Analysis of Benzimidazole Derivatives

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Bromo-5-chloro-1H-benzimidazole | Lacks fluorine; affects reactivity | Moderate antibacterial |

| 5-Chloro-6-fluoro-1H-benzimidazole | Lacks bromine; may influence chemical behavior | Variable activity |

| 2-Bromo-6-fluoro-1H-benzimidazole | Lacks chlorine; alters properties | Enhanced antifungal |

| 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole | Contains an additional fluorine; unique profile | Potentially higher activity |

Case Studies

In a recent study evaluating various benzimidazole derivatives for their biological activities, compounds similar to this compound demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system . The IC50 values for these compounds indicate promising potential as therapeutic agents for neurodegenerative diseases.

Table 3: AChE Inhibition Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.